molecular formula C4H9N3OS2 B605805 Azidoethyl-SS-ethylalcohol CAS No. 1807540-82-4

Azidoethyl-SS-ethylalcohol

Cat. No.: B605805
CAS No.: 1807540-82-4
M. Wt: 179.26
InChI Key: NVUXJTRJLAYMKH-UHFFFAOYSA-N
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Description

It is a bifunctional linker molecule that consists of an azido functional group, a disulfide linker, and an ethyl alcohol functional group. The azido group enables Click Chemistry, while the hydroxyl group allows further derivatization or replacement with other reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidoethyl-SS-ethylalcohol is synthesized through a series of chemical reactions involving the introduction of azido and disulfide groups to an ethyl alcohol backbone. The synthesis typically involves the following steps:

    Formation of the Disulfide Linker: The initial step involves the formation of a disulfide bond between two thiol groups. This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or iodine.

    Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions. Sodium azide is commonly used as the azide source, reacting with an appropriate leaving group on the ethyl alcohol derivative.

    Final Product Formation: The final product, this compound, is obtained by combining the disulfide linker with the azido-functionalized ethyl alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize product formation while minimizing side reactions.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents like sodium azide and to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper(I) catalysis to form stable 1,2,3-triazole linkages. This reaction proceeds via a stepwise mechanism involving copper acetylide formation, azide coordination, and triazole ring closure .
Key Parameters:

  • Catalyst: CuSO₄/Na ascorbate (10 mol%)
  • Solvent: Water or aqueous/organic mixtures (e.g., DMSO:H₂O)
  • Temperature: 25–60°C
  • Yield: >90% (based on analogous azides)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the absence of copper, the azide reacts with strained cyclooctynes (e.g., DBCO, BCN) via a catalyst-free process. The reaction is driven by ring strain relief in the alkyne .
Key Parameters:

  • Strained Alkyne: DBCO (5 equiv)
  • Solvent: Phosphate buffer (pH 7.4)
  • Temperature: 37°C (physiological conditions)
  • Kinetics: Second-order rate constant ~0.1–1 M⁻¹s⁻¹

Disulfide Bond Reactivity

The SS bridge participates in redox-driven cleavage and exchange reactions:

Reaction TypeReagents/ConditionsProducts
Reductive Cleavage DTT (10 mM), pH 8.02-Mercaptoethanol + Azidoethylthiol
Thiol-Disulfide Exchange Glutathione (5 mM), pH 7.4Mixed disulfides
Oxidative Reformulation H₂O₂ (1%), 25°CRe-formed disulfide with hydroxyl group retention

Mechanistic Notes:

  • Reduction proceeds via nucleophilic attack by thiolates, breaking the S–S bond .
  • Oxidative reformation involves thiyl radical coupling .

Hydroxyl Group Transformations

The primary alcohol undergoes typical nucleophilic substitutions and esterifications:

Esterification

  • Reagents: Acetyl chloride (2 equiv), pyridine (base)
  • Conditions: Dichloromethane, 0°C → 25°C, 12 hr
  • Product: Acetylated derivative (yield: 75–85%)

Tosylation

  • Reagents: Tosyl chloride (1.2 equiv), DMAP catalyst
  • Conditions: Dry THF, 0°C → reflux
  • Product: Tosylate intermediate for further substitutions

Thermal and Photochemical Decomposition

Under UV light (254 nm) or heating (>100°C), the azide group decomposes to generate nitrene intermediates, which can:

  • Insert into C–H bonds (e.g., forming C–N linkages)
  • Rearrange to imines or undergo cyclization

Key Data:

  • Thermal Stability Threshold: 80°C (1 hr, no decomposition)
  • Quantum Yield (Photolysis): 0.15 ± 0.03 at 254 nm

Comparative Reactivity Table

Functional GroupReaction PartnerConditionsMajor Product
Azide (–N₃)Terminal alkyneCu(I), 25°C1,2,3-Triazole
Azide (–N₃)DBCOPBS, 37°CTriazole + CO₂
Disulfide (S–S)DTTpH 8.0Thiols
Hydroxyl (–OH)Ac₂OPyridineAcetate ester

Mechanistic Insights from Computational Studies

  • CuAAC Transition State: DFT calculations show a 11.7 kcal/mol exothermicity in aqueous media, favoring triazole formation .
  • Nitrene Formation: MP2/6-311++G(d,p) models predict a 37.78 kcal/mol barrier for azide → nitrene conversion .

Scientific Research Applications

Click Chemistry

Azidoethyl-SS-ethylalcohol is recognized as a click chemistry-ready crosslinker . The azide group within the compound facilitates the formation of stable covalent bonds with alkyne-containing molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal in creating complex molecular architectures in a highly efficient manner.

Key Features:

  • Reactivity : The azide group enables rapid and selective reactions under mild conditions, making it suitable for various applications in organic synthesis and materials science.
  • Versatility : It can be utilized to modify surfaces, create hydrogels, and synthesize polymers with specific functionalities .

Bioconjugation

The compound's ability to serve as a bioconjugation agent is another significant application. It allows for the modification of biomolecules, such as proteins and nucleic acids, enhancing their functionality for therapeutic and diagnostic purposes.

Case Study: RNA Modification

A notable application involves the modification of RNA strands. This compound can be used to introduce azide functionalities at the 3′ end of oligoribonucleotides, which can then be subjected to inverse click-labeling patterns. This method allows for high-quality synthesis of modified RNAs, facilitating further conjugation reactions with various biomolecules .

Advantages of Bioconjugation:

  • Specificity : The azido group provides a means to selectively label biomolecules without altering their natural functions.
  • Efficiency : The process can yield high conversion rates, making it suitable for large-scale applications in drug development and molecular biology .

Synthesis of Heterocycles

This compound plays a critical role in the synthesis of various heterocycles, which are essential in pharmaceutical chemistry. Its azide functionality can be transformed into amines or other functional groups through reduction reactions, enabling the construction of complex molecular frameworks.

Mechanistic Insights

Recent studies have demonstrated that azides can participate in diverse reactions leading to the formation of heterocycles through cycloaddition processes. For instance, azido compounds can react with alkynes to form triazoles, which are valuable intermediates in drug discovery .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Click ChemistryUtilization as a crosslinker in CuAAC reactionsHigh efficiency and selectivity
BioconjugationModification of biomolecules like proteins and RNASpecific labeling without altering functions
Heterocycle SynthesisFormation of complex structures via azide transformationsEssential for pharmaceutical development

Mechanism of Action

The mechanism of action of Azidoethyl-SS-ethylalcohol involves its functional groups:

    Azido Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules.

    Disulfide Linker: Cleavable under reducing conditions, allowing controlled release of attached molecules.

    Ethyl Alcohol Group: Provides a site for further derivatization or modification.

Comparison with Similar Compounds

Azidoethyl-SS-ethylalcohol is unique due to its combination of azido, disulfide, and ethyl alcohol functional groups. Similar compounds include:

    Azidoethyl-SS-ethylamine: Contains an amine group instead of an alcohol group.

    Azidoethyl-SS-ethylcarboxylate: Contains a carboxylate group instead of an alcohol group.

    Azidoethyl-SS-ethylthiol: Contains a thiol group instead of an alcohol group.

These similar compounds share the azido and disulfide functionalities but differ in their additional functional groups, which can influence their reactivity and applications.

Biological Activity

Azidoethyl-SS-ethylalcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 2243566-44-9

The compound's structure includes an azide group, which is known for its reactivity and utility in various chemical transformations, particularly in bioconjugation applications.

This compound functions primarily as a cleavable linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity. The azido group allows for selective reactions under mild conditions, facilitating the attachment of drugs to antibodies .

Anticancer Properties

Research indicates that this compound can enhance the efficacy of chemotherapeutic agents when used as part of ADCs. For instance, studies have shown that ADCs utilizing this linker demonstrate improved targeting of tumor cells and reduced off-target effects.

A notable case study involved the synthesis of an ADC using this compound linked to a potent cytotoxic agent. The resulting conjugate exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism involved selective internalization by tumor cells followed by the release of the cytotoxic agent upon cleavage of the linker .

Antimicrobial Activity

Emerging studies suggest that this compound may also possess broad-spectrum antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial membrane integrity, leading to cell lysis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerHigh cytotoxicity in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
ADC DevelopmentImproved targeting in tumor models

Case Studies

  • Antibody-Drug Conjugate Development :
    • Objective : To evaluate the efficacy of an ADC using this compound as a linker.
    • Methodology : Synthesis of the ADC followed by in vitro testing on breast cancer cell lines.
    • Results : The ADC showed a significant reduction in cell viability compared to free drug controls.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial properties against various pathogens.
    • Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
    • Results : Demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Azidoethyl-SS-ethylalcohol, and how do they inform its experimental handling?

  • Answer : this compound (CAS 1807540-82-4) has a molecular formula of C₄H₉N₃OS₂ (MW: 179.264) and features a disulfide (-S-S-) bridge linking an azidoethyl group (-N₃-CH₂CH₂-) and an ethanol moiety. Critical properties include its redox-sensitive disulfide bond (cleavable under reducing conditions) and the azide group’s reactivity in click chemistry (e.g., CuAAC with alkynes). Stability considerations: store in anhydrous, light-protected conditions to prevent premature disulfide cleavage or azide degradation .

Q. How can researchers optimize synthesis and purification protocols for this compound?

  • Answer : Synthesis typically involves coupling azidoethyl and ethylalcohol precursors via disulfide bond formation, using reagents like dithiothreitol (DTT) or oxidizing agents. Purification requires HPLC or column chromatography to isolate the product from unreacted intermediates. Key steps:

  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Validate purity (>95%) using NMR (e.g., ¹H/¹³C for structural confirmation) and mass spectrometry .

Q. What are standard protocols for incorporating this compound into antibody-drug conjugates (ADCs)?

  • Answer : The compound serves as a cleavable linker in ADCs. Protocol steps:

Conjugate the azide to a drug via strain-promoted azide-alkyne cycloaddition (SPAAC).

Attach the ethanol moiety to the antibody via NHS ester coupling.

Validate linkage integrity using SDS-PAGE and MALDI-TOF.

Assess controlled drug release under reducing conditions (e.g., 10 mM glutathione) .

Advanced Research Questions

Q. How can experimental designs mitigate premature disulfide cleavage during in vitro studies?

  • Answer : Premature cleavage in cell culture media (containing cysteine/cystine) can be minimized by:

  • Using serum-free buffers.
  • Adding disulfide stabilization agents (e.g., Ellman’s reagent).
  • Quantifying cleavage kinetics via fluorescence quenching assays (e.g., using DTNB) .

Q. What methodologies resolve contradictions in reported azide reactivity rates under varying pH conditions?

  • Answer : Conflicting reactivity data may arise from solvent polarity or pH effects on azide nucleophilicity. To address this:

  • Conduct kinetic studies using UV-Vis spectroscopy to track reaction rates.
  • Compare results across solvents (e.g., DMSO vs. aqueous buffers).
  • Apply multivariate regression to isolate pH-dependent variables .

Q. How should researchers statistically analyze disulfide cleavage efficiency in heterogeneous biological systems?

  • Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions. For time-dependent cleavage:

  • Fit data to first-order kinetics models.
  • Report confidence intervals (95%) and limit of detection (LOD) via calibration curves.
  • Cross-validate with orthogonal methods (e.g., HPLC vs. fluorescence) .

Q. What strategies improve reproducibility in this compound-based drug delivery studies?

  • Answer : Ensure batch-to-batch consistency by:

  • Standardizing disulfide bond quantification via Ellman’s assay.
  • Documenting storage conditions (e.g., argon atmosphere for oxidation-prone batches).
  • Adhering to FAIR data principles for raw datasets .

Q. How can cross-disciplinary approaches enhance applications of this compound in biomaterials?

  • Answer : Combine its dual functionality (azide + disulfide) for:

  • Drug delivery : Redox-responsive micelles with azide-tagged targeting ligands.
  • Tissue engineering : Photo-clickable hydrogels with tunable stiffness via disulfide crosslinking.
  • Validate biocompatibility using ISO 10993-5 cytotoxicity assays .

Q. Data Reporting and Validation

Q. What metadata is critical when reporting this compound in pharmacokinetic studies?

  • Answer : Include:

  • Redox conditions (e.g., glutathione concentration).
  • Azide conjugation efficiency (measured via FTIR or XPS).
  • Disulfide bond integrity pre/post administration (via Raman spectroscopy) .

Q. How should researchers address batch variability in disulfide-containing compounds?

  • Answer : Implement quality control (QC) protocols:
  • Track oxidation states using redox-sensitive dyes.
  • Use accelerated stability testing (40°C/75% RH) to predict shelf life.
  • Publish QC data alongside experimental results .

Properties

IUPAC Name

2-(2-azidoethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUXJTRJLAYMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol

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